Home > Products > Screening Compounds P78847 > Dihydroquinazoline
Dihydroquinazoline - 53378-34-0

Dihydroquinazoline

Catalog Number: EVT-8800938
CAS Number: 53378-34-0
Molecular Formula: C8H8N2
Molecular Weight: 132.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dihydroquinazoline is a member of quinazolines.
Overview

Dihydroquinazoline is a heterocyclic compound characterized by its bicyclic structure, which includes a quinazoline core. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties, particularly as cytotoxic agents against various cancer cell lines. Dihydroquinazoline derivatives are often synthesized for their biological activity and are classified under the broader category of quinazoline compounds.

Source and Classification

Dihydroquinazolines can be derived from natural sources or synthesized through various chemical methods. They are classified as nitrogen-containing heterocycles, which are significant in organic chemistry and drug development due to their diverse biological activities. The classification can be further refined into subcategories based on structural modifications, such as substitutions on the quinazoline ring.

Synthesis Analysis

Methods and Technical Details

The synthesis of dihydroquinazoline involves several methodologies, including:

  1. Multicomponent Reactions: A notable approach is the one-pot three-component reaction that utilizes amides, aldehydes, and amines under specific conditions to yield dihydroquinazolines efficiently. This method often employs triflic anhydride as a catalyst, facilitating the formation of the heterocyclic structure through a Pictet-Spengler-like annulation step .
  2. Ultrasound-Assisted Synthesis: This technique enhances reaction rates and yields by applying ultrasound waves to the reaction mixture, allowing for shorter reaction times and improved efficiency .
  3. Solid-Phase Synthesis: This innovative approach enables the rapid assembly of dihydroquinazoline derivatives on solid supports, streamlining the process of library generation for high-throughput screening in drug discovery .

Technical Details

  • Reagents: Common reagents include amines, aldehydes, and various catalysts (e.g., triflic anhydride, molecular sieves).
  • Conditions: Reactions are typically conducted under controlled temperatures and may involve solvents like dichloromethane or aqueous media depending on the method used.
Molecular Structure Analysis

Structure and Data

Dihydroquinazoline features a fused bicyclic structure that consists of a benzene ring fused with a pyrimidine-like system. The general molecular formula is C9H10N2C_{9}H_{10}N_{2}, with specific structural variations depending on substituents.

  • Key Structural Characteristics:
    • Presence of nitrogen atoms in positions 1 and 3 of the quinazoline ring.
    • Variability in substituents at different positions allows for diverse derivatives with tailored biological activities.
Chemical Reactions Analysis

Reactions and Technical Details

Dihydroquinazolines participate in various chemical reactions, including:

  1. Condensation Reactions: These reactions often involve the condensation of anthranilic acid derivatives with aldehydes to form dihydroquinazolines.
  2. Functionalization Reactions: Dihydroquinazolines can undergo further functionalization to introduce various substituents that enhance their biological activity.
  3. Biological Activity Testing: Synthesized compounds are typically evaluated for cytotoxicity against cancer cell lines using assays such as MTT to determine their potential as therapeutic agents .
Mechanism of Action

Process and Data

The mechanism of action for dihydroquinazolines primarily revolves around their ability to interact with specific biological targets within cells. For instance:

  • Cytotoxic Mechanism: Dihydroquinazolines have been shown to inhibit cell proliferation by inducing apoptosis in cancer cells. The specific pathways involved may include interference with DNA repair mechanisms or modulation of signaling pathways critical for cell survival .
  • Molecular Docking Studies: Computational studies often accompany experimental work to predict how these compounds bind to target proteins, providing insights into their efficacy and specificity .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Dihydroquinazolines exhibit several notable physical and chemical properties:

  • Melting Points: These compounds generally have moderate melting points that vary based on substituents.
  • Solubility: Solubility can vary significantly; many dihydroquinazolines are soluble in organic solvents but may have limited water solubility.
  • Stability: The stability of dihydroquinazolines can be influenced by environmental factors such as pH and temperature.

Relevant data from studies indicate that modifications to the dihydroquinazoline structure can significantly affect these properties, impacting their pharmacokinetics and bioavailability .

Applications

Scientific Uses

Dihydroquinazolines have several applications in scientific research:

  1. Medicinal Chemistry: They are explored as potential anticancer agents due to their cytotoxic properties against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) cells .
  2. Pharmacological Research: Ongoing studies aim to elucidate their mechanisms of action further and optimize their structures for improved efficacy.
  3. Combinatorial Chemistry: Dihydroquinazolines serve as building blocks in combinatorial libraries aimed at discovering new drugs with diverse biological activities .
Introduction to Dihydroquinazoline as a Privileged Scaffold

Historical Context and Significance in Medicinal Chemistry

The term "privileged scaffold" was first conceptualized by Evans and colleagues in 1988 to describe molecular frameworks capable of yielding high-affinity ligands for diverse biological targets through systematic structural modification [10]. The 2,3-dihydroquinazolin-4(1H)-one (DHQ) nucleus has emerged as a quintessential example of such a scaffold, demonstrating exceptional versatility in drug discovery campaigns targeting therapeutically relevant proteins. This bicyclic framework consists of a benzene ring fused to a six-membered heterocycle containing two nitrogen atoms at positions 1 and 3, and a carbonyl group at position 4, creating an electronically diverse pharmacophore [2] [10].

The historical significance of DHQ derivatives is underscored by their presence in several clinically approved drugs. Alfuzosin hydrochloride (treatment of benign prostatic hyperplasia), prazosin hydrochloride (antihypertensive), doxazosin mesylate (hypertension and benign prostatic hyperplasia), and terazosin hydrochloride (hypertension) all incorporate the DHQ core, demonstrating its pharmaceutical utility across multiple disease states [10]. Beyond commercialized drugs, DHQ derivatives exhibit documented bioactivities spanning anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS)-targeting effects, validating their status as privileged structures [6] [8] [10]. This broad applicability stems from the scaffold's capacity for interaction with diverse binding pockets while maintaining favorable drug-like properties.

The scaffold gained renewed interest following high-throughput screening initiatives, such as the GlaxoSmithKline screen of >42,000 kinase inhibitors against Trypanosoma brucei, which identified the DHQ derivative NEU-0001101 as a potent and selective hit against the parasite causing African sleeping sickness [4]. This discovery highlighted the scaffold's potential in neglected tropical disease drug discovery. Furthermore, DHQ derivatives like compound 32 (2-(1H-indol-3-yl)-2,3-dihydroquinazolin-4(1H)-one) have demonstrated potent tubulin polymerization inhibition (IC₅₀ = 2.34 µM) and broad-spectrum antiproliferative activity against cancer cell lines including HepG2 (IC₅₀ = 0.89 µM) and A549 (IC₅₀ = 1.47 µM), confirming the scaffold's relevance in modern oncology drug discovery [6].

Table 1: Selected Biologically Active Dihydroquinazolinone Derivatives and Their Therapeutic Applications

Compound/LeadBiological ActivityKey FindingsReference
NEU-0001101Anti-trypanosomalEC₅₀ = 0.84 µM against T. brucei; Excellent CNS MPO score (5.6/6.0) [4]
Compound 32Anticancer/Tubulin inhibitorTubulin polymerization IC₅₀ = 2.34 µM; HepG2 IC₅₀ = 0.89 µM; Significant tumor growth inhibition in HepG2 xenograft model [6]
Xanomeline analogsM1/M4 mAChR agonistsPotent, selective, CNS-penetrant agonists for neurological disorders [1]
IIP0943PLK1 inhibitorIC₅₀ = 5.1 nM against PLK1; Novel 4-(benzo[b]thiophen-7-yloxy)pyrimidine scaffold [3]
Cink4TDual Cdk4/Tubulin inhibitorQuinazolinone-based dual inhibitor for efficient anticancer therapy [6]

Structural Versatility and Pharmacophoric Features

The dihydroquinazolinone scaffold offers exceptional structural plasticity, enabling rational drug design through strategic modifications at three primary sites: the aromatic ring (position 6, 7, or 8), the aminal carbon (position 2), and the exocyclic nitrogen (position 1 or 3). Position 2, being a chiral center, serves as the most versatile handle for structural diversification and stereochemical control, profoundly influencing target engagement and selectivity profiles [2] [10].

The core DHQ structure inherently displays multiple pharmacophoric elements essential for molecular recognition:

  • Hydrogen Bond Donor-Acceptor Pair: The ring carbonyl (hydrogen bond acceptor) and the adjacent N-H group (hydrogen bond donor) form a complementary binding motif capable of interacting with enzyme catalytic sites or receptor sub-pockets, mimicking peptide bonds [5] [10].
  • Planar Aromatic Region: The fused benzene ring provides a hydrophobic surface for π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in target proteins [6] [10].
  • Chiral Center at C2: The tetrahedral carbon allows stereoselective binding through van der Waals contacts and directional hydrogen bonding, enabling optimization of target specificity [10].

Table 2: Key Pharmacophoric Features of the Dihydroquinazolinone Core and Their Roles in Molecular Recognition

Pharmacophoric FeatureStructural ComponentInteraction TypeBiological Significance
Hydrogen Bond AcceptorCarbonyl oxygen (C4=O)Forms H-bonds with Ser/Thr/Tyr/Asn residues or backbone NHCritical for anchoring to catalytic sites of enzymes like kinases and carbonic anhydrases
Hydrogen Bond DonorN-H group (N1 or N3)H-bonds with carbonyl oxygens (backbone) or Asp/Glu side chainsEnhances binding affinity; influences ligand orientation in binding pocket
Hydrophobic RegionFused benzene ringπ-π stacking, hydrophobic packing with Phe/Tyr/Trp/Val/Leu/IleContributes to binding energy; can modulate selectivity between protein isoforms
Stereogenic CenterC2 carbonVan der Waals contacts; directional H-bonding via substituentsEnables optimization of selectivity; critical for chiral target recognition
Variable Substituent PositionC2, N1, N3, aromatic positionsCustomizable interactions (H-bonding, ionic, hydrophobic)Permits optimization for specific targets; facilitates ADME property tuning

Strategic substitutions at position 2 profoundly modulate biological activity. Introducing aryl, heteroaryl, or alkyl groups enables precise optimization of steric, electronic, and hydrophobic properties to complement target binding sites. For instance, incorporating a 1H-indol-3-yl moiety at C2 yielded potent tubulin polymerization inhibitors with submicromolar antiproliferative activity [6]. Similarly, replacing the pyridyl group in NEU-0001101 with phenyl rings containing electron-withdrawing groups (e.g., 4-cyanophenyl) maintained anti-trypanosomal potency while reducing potential drug-drug interaction risks associated with basic nitrogen centers [4].

The scaffold accommodates extensive bioisosteric replacements and ring modifications. Replacing the benzene ring with pyridine or pyrimidine enhances polarity and hydrogen-bonding capacity, potentially improving solubility and kinase target engagement [3]. Furthermore, saturation of the benzene ring or fusion with additional rings alters molecular geometry and conformational flexibility, enabling access to distinct biological targets. These modifications demonstrate how the DHQ core serves as a versatile template for scaffold hopping—the process of discovering structurally novel compounds retaining similar biological activity—as exemplified by TransPharmer-generated molecules with novel 4-(benzo[b]thiophen-7-yloxy)pyrimidine scaffolds showing potent PLK1 inhibition (IC₅₀ = 5.1 nM) [3].

Synthetic accessibility further solidifies the DHQ scaffold's privileged status. The most straightforward synthesis involves acid- or base-catalyzed cyclocondensation of anthranilamide with aldehydes—a one-pot reaction amenable to green chemistry approaches using catalysts like iodine, sulfonic acids, or Lewis acids under solvent-free or aqueous conditions [2] [10]. This efficient synthesis facilitates rapid generation of diverse libraries:

Table 3: Synthetic Methodologies for Dihydroquinazolinone Library Generation

MethodCatalyst/ConditionsReaction TimeYield RangeGreen Chemistry Advantages
Acid Catalysisp-TSA, sulfanilic acid, H₂SO₄Few min - 5.5 h68-97%Aqueous ethanol solvent; microwave irradiation possible
Base CatalysisNaOH, NaOEt1 - 4 h20-86%Simple workup; ethanol solvent
Lewis Acid CatalysisI₂, InBr₃, ZrCl₂, Sc(OTf)₃0.5 - 10 h66-99%Recyclable catalysts; room temperature operation
Solvent-FreeH₃BO₃, malonic acid, grinding5 - 37 min81-98%Eliminates organic solvents; energy-efficient
OrganocatalysisT3P®, cyanuric chloride8 - 20 min60-96%Mild conditions; high atom economy

This synthetic versatility, combined with the scaffold's inherent three-dimensionality and hydrogen-bonding capability, enables medicinal chemists to explore vast chemical space efficiently. The DHQ scaffold thus transcends being merely a structural motif—it represents a programmable platform for rational drug design across therapeutic areas, balancing target potency with desirable pharmacokinetic properties through methodical structural refinement [2] [4] [6].

Properties

CAS Number

53378-34-0

Product Name

Dihydroquinazoline

IUPAC Name

1,2-dihydroquinazoline

Molecular Formula

C8H8N2

Molecular Weight

132.16 g/mol

InChI

InChI=1S/C8H8N2/c1-2-4-8-7(3-1)5-9-6-10-8/h1-5,10H,6H2

InChI Key

NTURVSFTOYPGON-UHFFFAOYSA-N

SMILES

C1NC2=CC=CC=C2C=N1

Canonical SMILES

C1NC2=CC=CC=C2C=N1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.